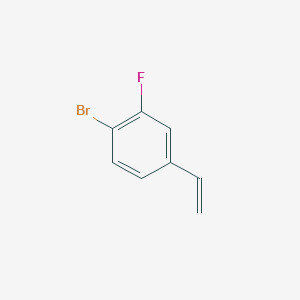

4-Bromo-3-fluorostyrene

Description

Context of Halogenated Styrene (B11656) Derivatives in Contemporary Synthetic Organic Chemistry

Halogenated styrene derivatives are a class of compounds that serve as crucial building blocks in modern organic synthesis. smolecule.com Their utility stems from the presence of halogen atoms, which not only modify the chemical properties of the styrene molecule but also provide reactive handles for a wide array of chemical transformations. These derivatives are extensively used as monomers in the production of specialty polymers. For instance, fluorinated polymers synthesized from fluorostyrenes exhibit enhanced thermal stability and chemical resistance.

Beyond polymerization, halogenated styrenes are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. ontosight.ai They readily participate in various cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, which are fundamental for the construction of carbon-carbon bonds. chemicalbook.com The ability to undergo electrophilic and nucleophilic aromatic substitution reactions further broadens their synthetic applicability, allowing for the introduction of diverse functional groups onto the aromatic ring. smolecule.com

Strategic Importance of Fluorine and Bromine Substituents in Styrenic Systems for Chemical Research

The presence of both fluorine and bromine on the same styrene scaffold is of particular strategic importance. The two halogens impart distinct and complementary functionalities to the molecule.

Fluorine: The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science. ontosight.ai Fluorine's high electronegativity and small size can significantly alter a molecule's physical and chemical properties, including its acidity, lipophilicity, and metabolic stability. smolecule.com In polymers, the strong carbon-fluorine bond contributes to increased thermal stability and resistance to chemical degradation.

Bromine: The bromine atom, in contrast, serves primarily as a versatile reactive site. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making it more susceptible to cleavage. nih.gov This allows for selective functionalization through a variety of reactions, most notably palladium-catalyzed cross-coupling reactions. rsc.org This reactivity allows chemists to use the bromo-substituted position as a reliable point of attachment for constructing more complex molecular architectures.

The key advantage of a molecule like 4-bromo-3-fluorostyrene lies in this differential reactivity. A chemist can selectively perform a reaction at the C-Br bond while leaving the C-F bond and the vinyl group intact. This orthogonality enables sequential, site-selective modifications, making such compounds powerful building blocks for creating highly complex and precisely substituted molecules.

Table 2: Comparison of Related Halogenated Styrenes in Synthesis

| Compound | Key Synthetic Feature | Common Application |

|---|---|---|

| 4-Fluorostyrene | Monomer for stable polymers | Production of fluoropolymers with high thermal stability. ontosight.ai |

| 4-Bromostyrene (B1200502) | Reactive handle for cross-coupling | Heck reactions for poly(1,4-phenylenevinylene) synthesis. chemicalbook.com |

| 2,5-Dichlorostyrene | Co-monomer in polymerization | Copolymerization with butadiene to create synthetic rubbers. |

| This compound | Orthogonal reactive sites (C-Br and vinyl group) | Sequential cross-coupling and polymerization for functional materials. rsc.org |

Current Research Trajectories and Emerging Paradigms for this compound Chemistry

Current research involving this compound and related compounds is focused on leveraging its unique structural features for two primary applications: advanced polymer synthesis and complex molecule construction.

Advanced Polymer Materials: A significant research trajectory is the use of this compound as a functional monomer. Researchers are exploring its polymerization, either alone or with other monomers, to create novel polymers. The resulting materials would benefit from the stability conferred by the fluorine atom. Furthermore, the bromine atom on each repeating unit acts as a latent reactive site for post-polymerization modification. This allows for the synthesis of graft copolymers or the introduction of specific functionalities along the polymer chain, leading to materials with precisely tailored properties for applications in electronics or as proton exchange membranes. bldpharm.com

Hierarchical Synthesis of Complex Molecules: The emerging paradigm in synthetic chemistry is the use of simple, multifunctional building blocks for the efficient construction of complex targets. This compound fits perfectly into this model. Research efforts are directed at using this compound in multi-step, sequential cross-coupling strategies. A typical synthetic route might first involve a palladium-catalyzed reaction at the C-Br bond to introduce a new aryl or alkyl group. The resulting fluorostyrene derivative can then undergo further reactions at the vinyl group, such as polymerization, metathesis, or hydrofunctionalization. This stepwise approach, enabled by the differential reactivity of the molecule's functional groups, provides a powerful and flexible method for synthesizing highly substituted, functional molecules that would be difficult to access through other means. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-ethenyl-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRVXFZYXPTEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Fluorostyrene and Analogues

Precursor Synthesis and Regioselective Halogenation Strategies

The cornerstone for the synthesis of 4-bromo-3-fluorostyrene is the preparation of a suitably functionalized aromatic precursor, typically 4-bromo-3-fluorobenzaldehyde (B151432) or a related derivative. The challenge lies in the precise and controlled introduction of the bromine and fluorine atoms at the desired positions on the benzene (B151609) ring.

The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. In the case of synthesizing precursors like 3-bromo-4-fluorobenzaldehyde, the starting material and the sequence of halogenation are critical.

Starting from 4-fluorobenzaldehyde, the fluorine atom, being an ortho-, para-director, would direct an incoming electrophile (like Br+) to the positions ortho and para to it. Since the para position is blocked by the aldehyde group, bromination is directed to the ortho position (position 3). This direct bromination is a common industrial method. The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the bromine molecule and generate a potent electrophile. google.com An alternative process involves using zinc bromide as a catalyst in the presence of oleum (B3057394) and iodine. google.com

Another approach starts with 3-fluorotoluene (B1676563). The fluorine atom directs bromination to the ortho and para positions. Bromination of 3-fluorotoluene can yield 4-bromo-3-fluorotoluene (B33196) as a major product. guidechem.com Subsequent oxidation of the methyl group to an aldehyde would then yield the desired 4-bromo-3-fluorobenzaldehyde precursor.

The table below summarizes common halogenation strategies for relevant precursors.

| Starting Material | Halogenation Reagent | Catalyst/Conditions | Major Product |

| 4-Fluorobenzaldehyde | Bromine (Br₂) | FeBr₃ or ZnBr₂/Iodine/Oleum | 3-Bromo-4-fluorobenzaldehyde google.com |

| 3-Fluorotoluene | Bromine (Br₂) | Iron powder | 4-Bromo-3-fluorotoluene guidechem.com |

| 4-Amino-3-fluorotoluene | NaNO₂, HBr then CuBr | Sandmeyer Reaction | 4-Bromo-3-fluorotoluene guidechem.com |

Directed Ortho Metalation (DOM) is a powerful strategy for the regioselective functionalization of aromatic rings. unblog.frorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing the deprotonation (lithiation) to the adjacent ortho position. organic-chemistry.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce a substituent with high regiocontrol.

For the synthesis of a this compound precursor, one could envision a strategy starting with a fluorinated aromatic compound bearing a potent DMG. For example, starting with 1-fluoro-2-(methoxymethoxy)benzene, the O-MOM group could direct lithiation to the 3-position. Quenching the resulting organolithium intermediate with a bromine source, such as 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS), would introduce the bromine atom at the desired position. Subsequent conversion of the MOM-protected phenol (B47542) to a group that can be transformed into a vinyl group would complete the synthesis of the styrene (B11656).

The effectiveness of various DMGs is well-documented, with amides, carbamates, and alkoxides being particularly effective. organic-chemistry.org Fluorine itself can act as a directing group, although it is considered moderate in its directing ability. organic-chemistry.orgresearchgate.net The interaction between the lithium of the organometallic base and the electron-rich directing group is what favors the lithiation at the ortho position. chem-station.com

| Directing Group (DMG) | Base | Electrophile (E+) | Resulting Functionalization |

| -CONR₂ (Amide) | s-BuLi/TMEDA | Br₂ | Ortho-bromination |

| -OCONEt₂ (Carbamate) | s-BuLi/TMEDA | I₂ | Ortho-iodination |

| -OMe (Methoxy) | n-BuLi/t-BuOK | Me₃SiCl | Ortho-silylation |

| -F (Fluoro) | n-BuLi | CO₂ | Ortho-carboxylation |

Olefination Reactions for Construction of the Vinylic Moiety

Once the 4-bromo-3-fluorobenzaldehyde precursor is synthesized, the next crucial step is the introduction of the vinyl group. This is typically achieved through various olefination reactions that convert the carbonyl group of the aldehyde into a carbon-carbon double bond.

The Wittig reaction is a widely used method for alkene synthesis. masterorganicchemistry.comlibretexts.org It involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). tamu.edu For the synthesis of this compound, 4-bromo-3-fluorobenzaldehyde would be treated with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This ylide is typically generated in situ by treating a methyltriphenylphosphonium (B96628) salt (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). masterorganicchemistry.comumass.edu The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide, the latter providing a strong thermodynamic driving force for the reaction. umass.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphonium (B103445) ylides. wikipedia.org These carbanions are generated by treating an alkylphosphonate (e.g., diethyl methylphosphonate) with a base. HWE reagents are generally more nucleophilic than their Wittig counterparts and offer several advantages, including the easy removal of the water-soluble phosphate (B84403) byproduct. organic-chemistry.org The HWE reaction typically shows high selectivity for the formation of (E)-alkenes when stabilized phosphonates are used. wikipedia.orgnrochemistry.com For a terminal alkene like this compound, this stereoselectivity is not a factor.

| Reaction | Key Reagent | Base | Byproduct | Key Features |

| Wittig Reaction | Methyltriphenylphosphonium halide | n-BuLi, NaH, NaOMe | Triphenylphosphine oxide | Broad scope; stereochemistry depends on ylide stability. masterorganicchemistry.comorganic-chemistry.org |

| HWE Reaction | Diethyl methylphosphonate | NaH, KHMDS, LiCl/DBU | Dialkyl phosphate salt | More reactive carbanions; water-soluble byproduct; typically E-selective. wikipedia.orgnih.gov |

The Julia olefination, and its more modern one-pot variant, the Julia-Kocienski olefination, are powerful methods for the stereoselective synthesis of alkenes. wikipedia.org The classical Julia-Lythgoe olefination is a two-step process involving the reaction of an α-metalated phenyl sulfone with a carbonyl compound, followed by reductive elimination of the resulting β-hydroxy sulfone intermediate. wikipedia.org

The Julia-Kocienski olefination is a more convenient one-pot procedure that utilizes heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) sulfones. alfa-chemistry.com The reaction of the corresponding sulfone carbanion with an aldehyde leads to a β-alkoxy sulfone intermediate which undergoes spontaneous elimination to furnish the alkene. alfa-chemistry.com This reaction is particularly noted for its high (E)-selectivity.

This methodology has been successfully applied to the synthesis of various fluoroolefins. nih.govnih.govcas.cn By using α-fluorinated sulfone reagents, the Julia-Kocienski olefination provides a modular approach to construct fluorinated vinyl compounds. nih.gov For the synthesis of this compound, 4-bromo-3-fluorobenzaldehyde would be reacted with the carbanion of methyl-PT-sulfone or methyl-BT-sulfone.

Advanced Catalytic Synthesis Routes

Beyond traditional olefination, modern catalytic methods offer alternative pathways to substituted styrenes. Transition-metal-catalyzed cross-coupling reactions are particularly prominent.

The Heck reaction, for instance, can be used to form the styrene moiety by coupling an aryl halide with an alkene. To synthesize this compound, one could potentially couple 1,2-dibromo-3-fluorobenzene (B108855) with a vinylating agent like ethylene (B1197577) or a vinyl organometallic reagent in the presence of a palladium catalyst. However, controlling the regioselectivity of the coupling can be challenging.

A more direct approach would involve a Suzuki or Stille coupling. For example, the palladium-catalyzed cross-coupling of 4-bromo-3-fluorophenylboronic acid with a vinyl halide (like vinyl bromide) or the coupling of 1,4-dibromo-2-fluorobenzene (B72686) with vinyltributyltin could yield the target molecule. These methods offer high functional group tolerance and are staples in modern organic synthesis for constructing C(sp²)-C(sp²) bonds.

Cross-Coupling Methodologies (e.g., Heck-type, Sonogashira coupling with bromostyrenes)

Cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of C-C bonds. The Mizoroki-Heck reaction and the Sonogashira coupling are prominent examples of palladium-catalyzed reactions used to construct the vinyl or ethynyl (B1212043) functionalities found in styrene derivatives and their precursors.

The Mizoroki-Heck reaction facilitates the vinylation of aryl halides. beilstein-journals.org In a potential synthesis of a this compound analogue, an appropriately substituted aryl bromide could react with an alkene like ethylene in the presence of a palladium catalyst. mdpi.comresearchgate.net The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the styrene product and regenerate the catalyst. mdpi.com The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. beilstein-journals.org For instance, palladium acetate (B1210297) (Pd(OAc)2) is a common catalyst precursor, often used with a phosphine (B1218219) ligand and a base such as triethylamine. mdpi.com

The Sonogashira coupling reaction joins terminal alkynes with aryl or vinyl halides, providing a pathway to arylalkynes, which can be precursors to styrene derivatives through subsequent reactions like partial hydrogenation. organic-chemistry.orggelest.com This reaction is co-catalyzed by palladium and copper(I) and is carried out in the presence of an amine base. organic-chemistry.org For example, poly(4-bromostyrene) has been functionalized using Sonogashira coupling with various terminal alkynes, demonstrating the feasibility of this reaction on bromostyrene moieties. researchgate.net The reaction can be adapted for synthesizing complex molecules by carefully selecting the aryl halide and alkyne coupling partners. researchgate.netscielo.org.mx

| Reaction Type | Typical Catalyst System | Common Substrates | Key Features |

| Heck-type Reaction | Pd(OAc)₂, Phosphine Ligand, Base (e.g., Et₃N) | Aryl Bromides, Alkenes | Forms a C(sp²)-C(sp²) bond; direct vinylation of aryl rings. beilstein-journals.orgmdpi.com |

| Sonogashira Coupling | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine Base | Aryl Halides, Terminal Alkynes | Creates arylalkynes; versatile for building extended π-systems. organic-chemistry.orggelest.com |

Olefin Metathesis Approaches (e.g., Cross-Metathesis with fluorinated styrene derivatives)

Olefin metathesis is a powerful reaction that enables the redistribution of fragments of alkenes by the scission and regeneration of carbon-carbon double bonds. merckmillipore.comCross-metathesis (CM) , in particular, is a versatile tool for creating new, substituted alkenes from two different olefin partners. researchgate.net This approach is highly relevant for the synthesis of fluorinated styrene derivatives.

The synthesis of compounds like this compound or its analogues could be envisioned via the cross-metathesis of a fluorinated olefin with a suitable vinyl partner. Ruthenium-based catalysts, commonly known as Grubbs' catalysts, are widely employed for these transformations due to their high activity and tolerance to a broad range of functional groups. researchgate.netresearchgate.net The reaction of a fluorinated alkene with a cross-coupling partner can yield trisubstituted fluoroalkenes, often with good stereoselectivity. researchgate.net The efficiency and outcome of the reaction are influenced by the catalyst generation, solvent, and the electronic properties of the olefin substrates. researchgate.netresearchgate.net Research has demonstrated the successful ruthenium-catalyzed cross-metathesis involving various fluorinated olefins, highlighting its potential for accessing complex fluorinated molecules. sigmaaldrich.com

| Reaction | Catalyst | Substrate Example 1 | Substrate Example 2 | Product Type |

| Cross-Metathesis | Grubbs' Catalyst (Ru-based) | Fluorinated Alkene | Terminal/Internal Alkene | Trisubstituted Fluoroalkene researchgate.net |

| Ring-Opening Cross Metathesis (ROCM) | Hoveyda-Grubbs 2nd Gen. | Polyfluorinated Cyclobutene | Electron-rich Alkene | Non-symmetrical Dienes researchgate.net |

Stereoselective Synthesis of this compound Derivatives (e.g., E/Z isomerization)

The geometric configuration (E/Z isomerism) of the vinyl group in styrene derivatives can significantly impact their physical, chemical, and biological properties. Therefore, methods for the stereoselective synthesis of these compounds are of high importance. A key strategy for controlling the stereochemistry of the double bond is through the isomerization of an existing mixture of isomers.

Photocatalysis has emerged as a powerful technique for achieving E→Z isomerization of alkenes with high selectivity. rsc.orgrsc.org Specifically for derivatives related to this compound, the photocatalytic isomerization of gem-bromofluoroalkenes provides a stereoselective route to β-fluorostyrene derivatives. researchgate.net This method often utilizes iridium (Ir) photocatalysts that possess high triplet energy. rsc.org Upon irradiation with visible light, the catalyst can transfer energy to one of the alkene isomers, promoting its conversion to the other isomer. This process can lead to a photostationary state that is highly enriched in the desired Z-isomer. rsc.org The resulting isomerically enriched products can then be used in subsequent transition-metal-catalyzed reactions to create a variety of functionalized monofluoroalkenes in a stereoselective manner. rsc.org

| Method | Catalyst/Reagent | Substrate Type | Outcome | Selectivity (E/Z ratio) |

| Photocatalytic Isomerization | Iridium (Ir) Photocatalyst | gem-Bromofluoroalkenyl benzenes | Stereoselective E→Z isomerization | High Z-selectivity (e.g., 5:95) rsc.org |

| Debrominative Decarboxylation | KF/Al₂O₃ | anti-3-aryl-2,3-dibromopropanoic acids | Stereoselective synthesis of (Z)-β-arylvinylbromides | High Z-selectivity (e.g., 97:3) sharif.edu |

Chemical Reactivity and Mechanistic Studies of 4 Bromo 3 Fluorostyrene

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Halogenated Ring

Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion. masterorganicchemistry.com The rate and regioselectivity of the reaction are heavily influenced by the substituents already present on the ring. wikipedia.orgmasterorganicchemistry.com

For 4-bromo-3-fluorostyrene, the directing effects of the three substituents—vinyl, fluorine, and bromine—must be considered.

Vinyl Group: This group is activating and directs incoming electrophiles to the ortho and para positions.

Fluorine and Bromine Atoms: Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho- and para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. lkouniv.ac.inmakingmolecules.com

The substitution pattern is determined by the interplay of these directing effects and steric hindrance. The vinyl group at C1 directs to C2 and C6. The fluorine at C3 directs to C2 and C4 (the latter is blocked). The bromine at C4 directs to C3 (blocked) and C5. Therefore, electrophilic attack is most likely to occur at positions C2, C5, and C6, with the precise outcome depending on the specific electrophile and reaction conditions.

| Substituent | Position | Activating/Deactivating | Directing Effect | Target Positions |

|---|---|---|---|---|

| -CH=CH₂ (Vinyl) | C1 | Activating | Ortho, Para | C2, C6 |

| -F (Fluoro) | C3 | Deactivating | Ortho, Para | C2, C4 (blocked) |

| -Br (Bromo) | C4 | Deactivating | Ortho, Para | C3 (blocked), C5 |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally favorable only when the ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com

This compound lacks such strong activating groups. However, under forcing conditions, a substitution reaction could occur. In the context of SNAr reactions on polyhalogenated rings, the leaving group ability of halogens follows a trend that is inverse to that seen in SN1 and SN2 reactions. Fluorine is often the best leaving group, followed by chlorine, bromine, and iodine. youtube.comyoutube.com This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the attached carbon more electrophilic. youtube.comyoutube.com Therefore, in a potential SNAr reaction involving this compound, the fluorine atom would be the more likely site of nucleophilic attack compared to the bromine atom. ossila.com

Radical Reactions and Transformations Involving this compound

Radical polymerization is a fundamental process for converting vinyl monomers into polymers. wikipedia.org The mechanism proceeds via a chain reaction involving three key stages: initiation, propagation, and termination. wikipedia.orglumenlearning.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or photochemical cleavage. These initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, produce active radicals that then add to the carbon-carbon double bond of a styrene (B11656) monomer. libretexts.org

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats successively, leading to the formation of a long polymer chain. wikipedia.org

Termination: The chain reaction is concluded when two growing radical chains combine or disproportionate, resulting in a stable polymer molecule. lumenlearning.com

Fluorinated styrenes are known to undergo radical polymerization. fluorine1.ru Modern techniques, such as Reversible Deactivation Radical Polymerization (RDRP), including Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are employed to synthesize fluorinated polymers with well-defined molecular weights and narrow polydispersity. fluorine1.ru These controlled polymerization methods would be applicable to this compound, allowing for the creation of tailored copolymers and materials with specific properties.

| Initiator | Abbreviation | Activation Method |

|---|---|---|

| Azobisisobutyronitrile | AIBN | Thermal or Photochemical |

| Benzoyl Peroxide | BPO | Thermal |

| Potassium Persulfate | KPS | Thermal |

Radical nitration-debromination offers a pathway to replace a bromine atom on a substituted alkene with a nitro group. Research on related compounds, such as 2-bromo-2-fluorostyrenes, has demonstrated that this transformation can be achieved using reagents like iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O). nih.gov This process proceeds through a radical nitration-debromination sequence. nih.gov

Applying this concept to this compound, a plausible mechanism would involve the following steps:

Radical Generation: The nitrating agent generates a nitrogen dioxide radical (•NO₂).

Radical Addition: The •NO₂ radical adds to the aromatic ring. The addition is likely directed by the existing substituents, leading to the formation of a cyclohexadienyl radical intermediate and disrupting the ring's aromaticity.

Debromination: To restore aromaticity, the intermediate undergoes elimination of a bromine radical (•Br), resulting in the final product, 3-fluoro-4-nitrostyrene. This debromination step is driven by the stability of the reformed aromatic system.

This type of reaction provides a method for the functionalization of halogenated styrenes, converting a C-Br bond into a C-NO₂ bond under radical conditions.

Catalytic Transformations of this compound

The carbon-bromine bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. masterorganicchemistry.com The C-Br bond is significantly more reactive in these catalytic cycles than the more stable C-F bond. Two of the most prominent examples are the Heck and Suzuki reactions.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. wikipedia.org In this case, this compound would react with an alkene (e.g., ethyl acrylate) in the presence of a palladium catalyst and a base to form a new substituted styrene. organic-chemistry.org The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, followed by alkene insertion and β-hydride elimination. wikipedia.org

Suzuki Reaction: The Suzuki reaction couples an aryl halide with an organoboron compound, such as a boronic acid. wikipedia.org Reacting this compound with a boronic acid (e.g., phenylboronic acid) using a palladium catalyst and a base would yield a 3-fluoro-4-vinylbiphenyl derivative. organic-chemistry.org The mechanism also involves a Pd(0)/Pd(II) cycle, with the key steps being oxidative addition, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov

| Reaction | Coupling Partner | Bond Formed | Typical Product Type |

|---|---|---|---|

| Heck Reaction | Alkene (e.g., R-CH=CH₂) | C(sp²)-C(sp²) | Substituted Styrene |

| Suzuki Reaction | Organoboron Reagent (e.g., R-B(OH)₂) | C(sp²)-C(sp²) | Substituted Biphenyl |

The vinyl group of this compound is susceptible to hydration and other hydrofunctionalization reactions. While traditional acid-catalyzed hydration follows Markovnikov's rule to produce a secondary alcohol, modern catalytic methods have been developed to achieve the opposite, or anti-Markovnikov, selectivity.

Anti-Markovnikov hydration results in the addition of the hydroxyl group to the terminal carbon of the double bond, yielding a primary alcohol. This transformation can be achieved through various catalytic strategies, including base-catalyzed protocols and photocatalysis. nsf.govresearchgate.netresearchgate.net For instance, a base-catalyzed approach can be used for the hydration of a wide range of styrene derivatives, including those with ortho-halogen substituents. researchgate.net In the case of this compound, this reaction would produce 2-(4-bromo-3-fluorophenyl)ethanol. These methods are highly valuable as they provide access to primary alcohols from readily available alkenes, complementing traditional hydroboration-oxidation sequences. nsf.gov

Cycloaddition Reactions (e.g., [2+2] cycloadditions of halogenostyrenes)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of halogenated styrenes like this compound, the vinyl group can participate as a 2π-electron component in various cycloaddition reactions, including [4+2] (Diels-Alder) and [2+2] cycloadditions. The electronic nature of the styrene, influenced by its substituents, plays a critical role in the feasibility and outcome of these reactions.

While specific studies detailing the cycloaddition reactions of this compound are not extensively documented in the literature, its reactivity can be inferred from studies on similarly substituted styrenes. Halogen substituents, such as fluorine and bromine, are electron-withdrawing through the inductive effect, which can render the vinyl group more electron-deficient. This electronic property is particularly relevant in photocatalytic [2+2] cycloadditions.

Research has demonstrated the successful visible-light-mediated organophotocatalytic [2+2] homodimerization of various electron-deficient styrenes. nih.gov In these reactions, a photocatalyst absorbs light and transfers energy to the styrene monomer, promoting it to an excited state that can then react with a ground-state monomer to form a cyclobutane (B1203170) ring. nih.gov This methodology has been successfully applied to several halogenated styrenes, as detailed in the table below.

Table 1: Yields of Photocatalytic [2+2] Cycloaddition for Various Halogenated Styrenes nih.gov

| Styrene Derivative | Product | Yield (%) |

|---|---|---|

| p-Fluorostyrene | 1,2-bis(4-fluorophenyl)cyclobutane | 85 |

| p-Chlorostyrene | 1,2-bis(4-chlorophenyl)cyclobutane | 88 |

| p-Bromostyrene | 1,2-bis(4-bromophenyl)cyclobutane | 72 |

| Pentafluorostyrene | 1,2-bis(pentafluorophenyl)cyclobutane | 56 |

Given these findings, it is highly probable that this compound would also undergo photocatalytic [2+2] cycloaddition to form the corresponding 1,2-bis(4-bromo-3-fluorophenyl)cyclobutane dimer. The presence of two electron-withdrawing halogens would classify it as an electron-deficient styrene, fitting the substrate scope for this type of reaction. nih.gov

In Diels-Alder, or [4+2] cycloaddition reactions, styrenes act as dienophiles. The reactivity of the dienophile is enhanced by electron-withdrawing substituents. Therefore, the bromo and fluoro substituents on this compound would be expected to increase its reactivity as a dienophile compared to unsubstituted styrene in normal electron-demand Diels-Alder reactions. acs.org

Influence of Halogen Substituents on Reaction Kinetics and Selectivity in Styrene Derivatives

The presence of halogen substituents on the aromatic ring of styrene derivatives profoundly influences their chemical reactivity, reaction kinetics, and the selectivity of their reactions. This influence stems from a combination of inductive and resonance effects exerted by the halogens. Both fluorine and bromine are more electronegative than carbon, leading to a strong electron-withdrawing inductive effect (-I effect). While they also possess lone pairs that can be donated to the aromatic ring via resonance (+R effect), the inductive effect is generally dominant for halogens.

This net electron-withdrawing character deactivates the aromatic ring towards electrophilic substitution but activates the vinyl group for nucleophilic attack and certain types of cycloadditions. The effect of substituents on the reaction rates of styrene derivatives is often quantified using the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene (B151609) derivatives.

The Hammett equation is given by: log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (styrene).

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.

For this compound, the electronic effects of both the fluorine at the meta position and the bromine at the para position (relative to the vinyl group's point of attachment) are combined. The Hammett constants for these individual substituents provide insight into their electronic influence.

Table 2: Hammett Constants (σ) for Relevant Halogen Substituents

| Substituent | Position | σ Value |

|---|---|---|

| -F | meta | +0.34 |

| -Cl | meta | +0.37 |

| -Br | meta | +0.39 |

| -F | para | +0.06 |

| -Cl | para | +0.23 |

| -Br | para | +0.23 |

Note: Hammett constants are established empirical values from the literature.

This electronic modification has direct consequences for reaction kinetics. For instance, in reactions where a buildup of negative charge occurs at the benzylic position in the transition state (negative ρ), this compound would react more slowly than styrene. Conversely, in reactions characterized by a positive ρ value, such as inverse-electron-demand Diels-Alder reactions or certain radical polymerizations, the presence of the bromo and fluoro substituents would lead to an increased reaction rate. acs.org For example, studies on the cycloaddition of substituted styrenes to di(2-pyridyl)-1,2,4,5-tetrazine, a reaction with a positive ρ value, show that electron-withdrawing groups on the styrene accelerate the reaction. acs.org

Furthermore, these substituents can influence the regioselectivity and stereoselectivity of addition reactions across the vinyl double bond. The inductive effects can alter the electron density distribution in the π-system, directing incoming reagents to a specific carbon of the double bond.

Polymerization and Material Science Perspectives of 4 Bromo 3 Fluorostyrene Monomers

Homopolymerization Characteristics of 4-Bromo-3-fluorostyrene

The homopolymerization of this compound, like other styrene (B11656) derivatives, can be initiated via radical, anionic, or cationic mechanisms. In radical polymerization, the substituents on the styrene ring play a critical role in the reactivity of the monomer and the stability of the propagating radical.

Both fluorine and bromine are electron-withdrawing groups. This electronic effect alters the electron density of the vinyl group and influences the stability of the benzylic radical formed during propagation. Studies on various substituted styrenes have shown that electron-withdrawing substituents can increase the rate of polymerization in free-radical systems. This is often described by the Hammett equation, which correlates reaction rates with substituent constants (σ). For a series of substituted styrenes polymerized via atom transfer radical polymerization (ATRP), it was found that monomers with electron-withdrawing groups not only polymerize faster but also exhibit better polymerization control, leading to lower polydispersity indices (Mw/Mn < 1.5). chegg.com Therefore, this compound is expected to undergo radical homopolymerization efficiently, likely at a faster rate than unsubstituted styrene.

The bulky bromine and smaller fluorine atoms also introduce steric hindrance, which can affect the polymer's microstructure (tacticity). Polymers of substituted styrenes produced by radical polymerization are typically atactic, meaning the phenyl groups are randomly oriented along the polymer backbone.

Copolymerization Behavior with Diverse Monomers

Copolymerization extends the range of properties achievable from a single monomer. The incorporation of this compound into copolymers can impart properties such as increased refractive index, flame retardancy, and a reactive site for further functionalization.

The behavior of monomers in a copolymerization reaction is quantified by monomer reactivity ratios (r₁ and r₂). These ratios are the rate constant for a propagating radical adding its own monomer (homo-propagation) divided by the rate constant for it adding the other comonomer (cross-propagation). The Mayo-Lewis equation uses these ratios to describe the composition of the resulting copolymer based on the feed composition of the monomers. wikipedia.org

While specific reactivity ratios for this compound have not been documented in readily available literature, data from analogous systems can provide insight. The determination of these ratios typically involves carrying out polymerizations at low conversion with varying monomer feed ratios and analyzing the resulting copolymer composition, often using spectroscopic methods like NMR or FTIR. rdd.edu.iq Common methods for calculating the ratios from this data include the Fineman-Ross and Kelen-Tüdős graphical methods. rdd.edu.iq

The product of the reactivity ratios (r₁r₂) indicates the type of copolymer formed:

r₁r₂ ≈ 1: An ideal or random copolymer is formed.

r₁r₂ ≈ 0: An alternating copolymer is favored.

r₁r₂ > 1: A tendency towards block copolymer formation or a mixture of homopolymers.

For context, the well-studied styrene (M₁) and methyl methacrylate (B99206) (M₂) system exhibits reactivity ratios that lead to a random copolymer with a higher incorporation of styrene.

Table 1: Representative Monomer Reactivity Ratios for Styrene and Methyl Methacrylate

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Temperature (°C) | Polymerization Type | Reference |

|---|---|---|---|---|---|---|

| Styrene | Methyl Methacrylate | 0.52 | 0.46 | 60 | Free Radical | chegg.com |

| Styrene | Methyl Methacrylate | 0.49 | 0.35 | 70 | Free Radical (K-T Method) | rdd.edu.iq |

Given the electronic nature of the substituents on this compound, its reactivity ratios when copolymerized with monomers like styrene or acrylates would be expected to differ significantly from those of unsubstituted styrene, leading to unique copolymer compositions and microstructures.

Reversible-Deactivation Radical Polymerization (RDRP), also known as Controlled Radical Polymerization (CRP), enables the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures (e.g., block, graft, star polymers). The main RDRP techniques include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Nitroxide-Mediated Polymerization (NMP): NMP uses a stable nitroxide radical (like TEMPO) to reversibly cap the growing polymer chain. frontiersin.org This establishes an equilibrium between active (propagating) and dormant (capped) species, minimizing irreversible termination reactions. frontiersin.orgresearchgate.net NMP is particularly effective for styrene-based monomers. wikipedia.org The polymerization is typically thermally initiated, requiring only the monomer and a specialized alkoxyamine initiator, making it a relatively simple and metal-free technique. wikipedia.orgresearchgate.net It is highly probable that this compound could be effectively polymerized using NMP to produce well-defined homopolymers and block copolymers.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization achieves control through a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent. chemrxiv.org This technique is exceptionally versatile, tolerating a wide range of functional monomers and reaction conditions. chemrxiv.org The synthesis of well-defined poly(4-iodostyrene) has been successfully demonstrated using RAFT, highlighting its suitability for halogenated styrenes. rdd.edu.iqnih.gov This precedent strongly suggests that RAFT would be an excellent method for producing controlled architectures of poly(this compound).

Post-Polymerization Functionalization of Poly(this compound)

The presence of a carbon-bromine bond on each repeating unit of poly(this compound) makes it an ideal scaffold for post-polymerization modification. This strategy allows for the creation of a wide variety of functional polymers from a single parent polymer.

A prominent method for modifying such polymers is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction couples the aryl halide (the bromophenyl group on the polymer) with an organoboron compound. rdd.edu.iq This technique has been effectively used to modify poly(4-bromostyrene) and poly(4-iodostyrene) with near-quantitative efficiency, transforming all repeating units into the target structure. rdd.edu.iq This approach could be used to attach a vast array of functional groups to the poly(this compound) backbone, including fluorescent moieties, bioactive molecules, or groups that alter the polymer's solubility and thermal properties. The efficiency of Suzuki coupling on similar poly(halostyrene) systems indicates its high potential for creating novel, functional materials from poly(this compound). nih.gov

Structure-Property Relationships in Poly(this compound) and its Copolymers

The physical properties of a polymer are directly linked to its chemical structure, including the nature of its monomer units, molecular weight, and architecture.

The introduction of bromine and fluorine atoms onto the polystyrene backbone would significantly alter its properties compared to standard polystyrene. Polystyrene is a non-polar, amorphous polymer. The C-F and C-Br bonds in poly(this compound) introduce polarity, which would increase intermolecular forces (dipole-dipole interactions) beyond the weak van der Waals forces present in polystyrene. Furthermore, the large, bulky bromine atom and the phenyl ring would restrict chain rotation and packing. These factors would likely lead to:

Increased Glass Transition Temperature (Tg): The stiffer backbone and stronger intermolecular forces would require more thermal energy for the polymer chains to achieve large-scale mobility, resulting in a higher Tg than that of polystyrene (~100 °C).

Altered Solubility: While polystyrene is soluble in non-polar aromatic and chlorinated solvents, the increased polarity of poly(this compound) might change its solubility profile, potentially making it soluble in more polar organic solvents.

Modified Surface Properties: The presence of fluorine is known to lower surface energy, which could impart hydrophobic or oleophobic properties to the material's surface.

Spectroscopic techniques are essential for confirming the structure, composition, and microstructure of polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for polymer characterization.

¹H NMR: Can be used to determine copolymer composition by integrating the signals corresponding to each type of monomer unit. The broad signals in the aromatic and aliphatic regions can also provide information about the polymer environment.

¹³C NMR: Is particularly sensitive to the polymer's stereochemistry (tacticity). For meta-substituted polystyrenes like poly(3-bromostyrene), a close analogue, the resonances of the aromatic carbons and the aliphatic backbone carbons show splitting patterns that are sensitive to stereochemical sequences (e.g., dyads, triads). Analysis of these patterns would reveal whether the poly(this compound) is atactic, syndiotactic, or isotactic.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. The spectrum of poly(this compound) would show characteristic absorption bands for:

C-H stretching and bending of the aromatic ring and the aliphatic backbone.

C=C stretching vibrations of the phenyl ring.

C-Br and C-F stretching vibrations, confirming the presence of the halogen substituents.

The disappearance of the vinyl group's characteristic peaks after polymerization serves as a confirmation of the reaction's success.

Theoretical Modeling of Polymer Properties (e.g., Quantitative Structure-Property Relationship (QSPR) for glass transition temperatures)

Theoretical modeling provides a powerful tool for predicting the physical properties of polymers, such as poly(this compound), before their synthesis and characterization. This approach reduces the need for extensive experimental work by establishing a mathematical relationship between the chemical structure of a monomer and the macroscopic properties of the resulting polymer. One of the most effective methods in this domain is the Quantitative Structure-Property Relationship (QSPR).

QSPR models are developed by correlating structural descriptors of monomers with a specific polymer property. For predicting the glass transition temperature (Tg), a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state, these descriptors can include molecular weight, van der Waals volume, and parameters related to intermolecular interactions.

While specific QSPR studies on poly(this compound) are not extensively documented in publicly available literature, the principles can be illustrated by examining related styrene-based polymers. For instance, studies on copolymers of styrene and 4-bromostyrene (B1200502) have shown that their glass transition temperatures can be linearly correlated with composition. researchgate.net The Tg of polystyrene is approximately 97.2°C, while that of poly(4-bromostyrene) is significantly higher at 140.1°C. researchgate.net This increase is attributed to factors like the size of the side-chain and stronger inter-chain interactions due to the bromine atom. researchgate.net

Table 1: Glass Transition Temperatures of Related Polystyrenes

| Polymer | Glass Transition Temperature (Tg) |

| Polystyrene | 97.2 °C |

| Poly(4-bromostyrene) | 140.1 °C |

| Poly(4-fluorostyrene) | 114 °C (literature value can vary) |

This table presents data for related polymers to provide context for the expected properties of poly(this compound).

Specialized Material Applications Derived from Fluorinated and Brominated Styrene Polymers

The incorporation of fluorine and bromine atoms into the styrene monomer unit imparts unique properties to the resulting polymers, making them suitable for a range of specialized, high-performance applications.

High-Performance Elastomers Styrenic block copolymers are a well-established class of thermoplastic elastomers that exhibit rubber-like elasticity. oil-gasportal.com The introduction of halogen atoms like bromine can enhance properties such as flame retardancy and thermal stability. rixing-bromide.comgoogle.com Brominated styrene-butadiene block copolymers, for example, show excellent compatibility with polystyrene and are used to improve the fire safety of materials like expanded polystyrene (EPS) and extruded polystyrene (XPS) foams. rixing-bromide.com Polymers derived from this compound could potentially be developed into high-performance elastomers with a superior balance of heat resistance, chemical stability, and flame retardant properties, making them valuable for demanding applications in the automotive and aerospace industries. oil-gasportal.comoil-gasportal.com

Fuel Cell Membranes Polymers are critical components in fuel cells, particularly as proton exchange membranes (PEMs) that facilitate the transport of protons. researchgate.netmdpi.com Styrene-based polymers are considered promising alternatives to expensive commercial membranes like Nafion. researchgate.netmdpi.com The aromatic rings in polystyrene can be functionalized, for instance by sulfonation, to create hydrophilic channels for proton transport, while the hydrophobic polymer backbone provides structural integrity. researchgate.netmdpi.com Fluorinated styrene derivatives have been investigated for the synthesis of anion-exchange membranes. fluorine1.ru The presence of fluorine can enhance the chemical and thermal stability of the polymer backbone, which is crucial for the long-term durability of the fuel cell. A polymer like poly(this compound), when appropriately functionalized, could offer a robust backbone for fuel cell membranes, benefiting from the enhanced stability conferred by the halogen atoms. fluorine1.ru

Innovating Coatings Fluorinated polymers are well-known for creating surfaces with low surface energy, leading to properties like hydrophobicity and oleophobicity, which are highly desirable for self-cleaning and anti-fouling coatings. fluorine1.ru Halogenated styrene-based polymers have been utilized in the formulation of coating compositions, including those for food and beverage containers, where they can be designed to be free of controversial substances like BPA. google.comgoogle.com The unique combination of bromine and fluorine in poly(this compound) could be leveraged to develop innovative coatings with a multi-functional profile, including chemical resistance, thermal stability, and flame retardancy. chemicalbook.com

Polymer Electrolytes Solid polymer electrolytes (SPEs) are a key enabling technology for the next generation of solid-state batteries, offering potential safety and performance advantages over traditional liquid electrolytes. mdpi.com Polystyrene has been used to create functionalized nanoparticles that, when incorporated into an electrolyte membrane, can improve film strength and ionic conductivity. mdpi.com The presence of polar atoms like fluorine in the polymer structure can be beneficial for ion transport. Research into styrene-based systems for polymer electrolytes has shown that modifying the polymer architecture, for example by creating block copolymers with an ion-conducting block and a mechanically stabilizing block, can lead to materials with good conductivity and stable mechanical properties. youtube.com Polymers based on this compound could be explored as a component in SPEs, where the halogen atoms might contribute to electrochemical stability and influence ion transport mechanisms within the electrolyte.

Spectroscopic and Computational Analysis in Research on 4 Bromo 3 Fluorostyrene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules, including 4-bromo-3-fluorostyrene and its derivatives. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The analysis of one-dimensional NMR spectra is fundamental for the initial characterization of this compound and any intermediates or products derived from it. The presence of hydrogen, carbon, and fluorine atoms in the molecule allows for a multi-faceted analysis using ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: The proton NMR spectrum provides information on the vinyl and aromatic protons. The vinyl group typically presents as a characteristic set of three signals in the 5.0-7.0 ppm range, exhibiting complex splitting patterns (doublet of doublets) due to geminal, cis, and trans couplings. The aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, leading to distinct chemical shifts and coupling patterns that confirm the 1,2,4-substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals are expected (two for the vinyl group and six for the aromatic ring). The chemical shifts of the aromatic carbons are significantly affected by the attached halogens, and the carbon atoms bonded to or near the fluorine atom will exhibit characteristic splitting (C-F coupling), which is invaluable for definitive signal assignment.

The following table provides estimated chemical shift values for this compound, based on data from analogous compounds like 4-bromostyrene (B1200502) and 4-fluorostyrene.

| Nucleus | Atom Position | Estimated Chemical Shift (δ) | Multiplicity and Coupling Constants (J) |

| ¹H | Vinyl (-CH=) | ~6.6 ppm | dd, J ≈ 17.6, 10.9 Hz |

| ¹H | Vinyl (=CH₂, trans) | ~5.8 ppm | d, J ≈ 17.6 Hz |

| ¹H | Vinyl (=CH₂, cis) | ~5.4 ppm | d, J ≈ 10.9 Hz |

| ¹H | Aromatic | ~7.1 - 7.6 ppm | m |

| ¹³C | Aromatic (C-F) | ~158 ppm | d, ¹JCF ≈ 248 Hz |

| ¹³C | Aromatic (C-Br) | ~110 ppm | d, ³JCF ≈ 4 Hz |

| ¹³C | Vinyl (-CH=) | ~135 ppm | d, ³JCF ≈ 5 Hz |

| ¹⁹F | Aromatic (C-F) | ~-110 to -115 ppm | m |

Note: These are predicted values and may differ from experimental results.

While 1D NMR is powerful, complex structures or mixtures often require two-dimensional (2D) NMR experiments to resolve overlapping signals and establish definitive atomic connectivity.

Isotopic Labeling Studies: In mechanistic studies involving this compound, isotopic labeling can provide profound insights. For instance, synthesizing the molecule with a ¹³C-labeled vinyl group would allow researchers to track the fate of these specific carbon atoms during a polymerization or cross-coupling reaction using ¹³C NMR. While not commonly required for a molecule of this simplicity, such methods are indispensable for elucidating complex reaction pathways, distinguishing between proposed mechanisms, and understanding bond-forming and bond-breaking events on a molecular level.

Mass Spectrometry (MS) for Reaction Monitoring and Precise Molecular Weight Determination

Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound, confirm its elemental composition, and analyze its fragmentation patterns for structural clues.

The molecular formula of this compound is C₈H₆BrF. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic molecular ion cluster with two peaks of nearly equal intensity, separated by two mass units (M⁺ and M⁺+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the confirmation of the elemental formula.

| Parameter | Theoretical Value | Significance |

| Molecular Formula | C₈H₆BrF | - |

| Molecular Weight (using ⁷⁹Br) | 200.96 g/mol | Corresponds to the M⁺ peak |

| Molecular Weight (using ⁸¹Br) | 202.96 g/mol | Corresponds to the M⁺+2 peak |

| Isotopic Peak Ratio (M⁺:M⁺+2) | ~1:1 | Confirms the presence of one bromine atom |

In research, MS is also employed for real-time reaction monitoring. By sampling a reaction mixture over time, the disappearance of the reactant's molecular ion peak (m/z ≈ 201/203) and the appearance of new peaks corresponding to products can be tracked, providing valuable kinetic data.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Raman Spectroscopy: Raman spectroscopy provides similar vibrational information but relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a useful complement to IR.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Vinyl C-H | Stretching | 3080 - 3010 |

| Aromatic C=C | Stretching | 1600, 1585, 1500 - 1400 |

| Vinyl C=C | Stretching | ~1630 |

| C-F | Stretching | 1250 - 1020 |

| C-Br | Stretching | 680 - 515 |

| Vinyl C-H | Out-of-plane bending | 1000 - 910 |

These techniques are especially useful in reaction monitoring, for example, during polymerization, where the disappearance of the vinyl C=C stretching band around 1630 cm⁻¹ indicates the consumption of the monomer.

UV-Visible Spectroscopy in Kinetic Studies and Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The styrene (B11656) moiety in this compound acts as a chromophore, giving rise to characteristic absorption bands in the UV region.

The absorption spectrum is typically used to determine the concentration of the compound in solution via the Beer-Lambert law. This principle is widely applied in kinetic studies. For instance, the rate of polymerization of this compound can be monitored by observing the decrease in the absorbance at its maximum absorption wavelength (λmax) over time, as the conjugated styrene system is consumed. While the exact λmax for this compound is dependent on the solvent, it is expected to be in the range of 245-255 nm, similar to other substituted styrenes.

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing and interpreting experimental spectroscopic data. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties for this compound from first principles.

Common applications in the study of this molecule include:

Geometry Optimization: Calculating the most stable three-dimensional structure, providing precise bond lengths, bond angles, and dihedral angles.

Frequency Calculations: Predicting the vibrational frequencies and intensities. These calculated frequencies can be compared directly with experimental IR and Raman spectra to aid in the assignment of complex vibrational modes.

NMR Chemical Shift Prediction: Calculating the theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts. This is extremely valuable for assigning experimental spectra, especially for complex molecules or where isomers may be present.

Electronic Properties Analysis: Modeling the electronic transitions responsible for UV-Visible absorption. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's reactivity, electronic behavior, and expected λmax.

These computational models allow researchers to simulate spectra, test hypotheses about structure and reactivity, and gain a deeper understanding of the relationships between molecular structure and spectroscopic properties that cannot be accessed through experimental means alone.

Electronic Structure Analysis and Conformational Landscapes of this compound

The electronic structure of this compound is significantly influenced by its substituents: the vinyl group, the bromine atom, and the fluorine atom. The vinyl group is an activating group that donates electron density to the aromatic ring through resonance. Conversely, bromine and fluorine are deactivating groups due to their inductive electron-withdrawing effects, although they also participate in resonance by donating electron density from their lone pairs. The interplay of these electronic effects governs the molecule's reactivity and spectroscopic properties.

Computational analysis of the electronic structure typically involves mapping the electron density and calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of the molecule's reactivity towards electrophiles and nucleophiles.

The conformational landscape of this compound is primarily defined by the rotation of the vinyl group relative to the plane of the aromatic ring. While substituted styrenes generally favor a planar conformation to maximize conjugation between the vinyl group and the aromatic ring, steric hindrance from adjacent substituents can lead to non-planar arrangements. For this compound, with substituents at positions 3 and 4, the steric hindrance on the vinyl group is minimal, suggesting that a near-planar conformation is the most stable. Computational methods can be employed to calculate the potential energy surface as a function of the dihedral angle between the vinyl group and the aromatic ring, allowing for the identification of the global minimum energy conformation and any rotational barriers.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 1.8 D |

Reaction Pathway Modeling and Transition State Analysis for Chemical Transformations

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, including the structures of intermediates and transition states. A common reaction for styrenes is electrophilic addition to the double bond of the vinyl group.

For example, the hydrobromination of this compound can be modeled to determine the regioselectivity of the reaction (i.e., whether the bromine atom adds to the terminal or the internal carbon of the vinyl group). This involves locating the transition state structures for both possible addition pathways. The transition state is a critical point on the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed.

The analysis of the transition state provides insights into the geometry and electronic structure of the molecule at the peak of the energy barrier. By calculating the activation energies for competing pathways, it is possible to predict the major product of the reaction. For the hydrobromination of styrenes, the formation of a carbocation intermediate is a key step, and the stability of this intermediate, as influenced by the substituents on the aromatic ring, will dictate the outcome of the reaction.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Electrophilic Addition (Path A) | TS-A | 15.2 |

| Electrophilic Addition (Path B) | TS-B | 18.5 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the identification and characterization of this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule. The chemical shifts are influenced by the electron density around each nucleus, which is in turn affected by the electronic effects of the substituents. For this compound, the electron-withdrawing nature of the bromine and fluorine atoms would be expected to deshield the nearby aromatic protons and carbons, leading to higher chemical shifts.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies can be used to assign the peaks in an experimental IR spectrum to specific molecular vibrations, such as C-H stretching, C=C stretching of the vinyl group and aromatic ring, and C-Br and C-F stretching.

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| Vinyl-Hα | 6.72 | - |

| Vinyl-Hβ (cis) | 5.35 | - |

| Vinyl-Hβ (trans) | 5.85 | - |

| Aromatic-H2 | 7.55 | - |

| Aromatic-H5 | 7.30 | - |

| Aromatic-H6 | 7.10 | - |

| Vinyl-Cα | - | 135.5 |

| Vinyl-Cβ | - | 116.0 |

| Aromatic-C1 | - | 138.0 |

| Aromatic-C2 | - | 128.0 (d, J=8 Hz) |

| Aromatic-C3 | - | 158.0 (d, J=245 Hz) |

| Aromatic-C4 | - | 110.0 (d, J=22 Hz) |

| Aromatic-C5 | - | 132.0 |

| Aromatic-C6 | - | 115.0 (d, J=25 Hz) |

Q & A

Basic: What are the recommended methods for synthesizing 4-Bromo-3-fluorostyrene, and how can competing side reactions be minimized?

This compound can be synthesized via halogenation or substitution reactions on pre-functionalized aromatic precursors. For example, bromination of 3-fluorostyrene derivatives using electrophilic brominating agents (e.g., ) under controlled conditions may yield the target compound. To minimize side reactions (e.g., over-bromination or polymerization of the styrene moiety):

- Use radical inhibitors like 3,5-di-tert-butylcatechol (0.05% w/w) to stabilize the styrene group during synthesis .

- Optimize reaction temperature (e.g., 0–5°C for bromination) to reduce thermal degradation .

- Monitor reaction progress via -NMR to detect intermediates and adjust stoichiometry .

Basic: How should this compound be stored to ensure long-term stability, and what degradation products are likely?

- Storage : Store at 0–6°C in amber vials under inert gas (e.g., argon) to prevent oxidation and photodegradation . Add stabilizers (e.g., phenolic inhibitors) to suppress radical polymerization of the styrene group .

- Degradation : Hydrolysis of the bromine substituent may occur in humid conditions, generating 3-fluorostyrene derivatives. Thermal decomposition above 50°C can produce fluorinated aromatic byproducts (e.g., 3-fluorobenzaldehyde) .

Advanced: What spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions arise?

- Key Techniques :

- Data Contradictions :

Advanced: How does the electronic interplay between bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing effects of bromine (meta-directing) and fluorine (ortho/para-directing) create a polarized aromatic ring, enabling regioselective reactions:

- Suzuki Coupling : The bromine substituent acts as a superior leaving group compared to fluorine, facilitating palladium-catalyzed coupling with boronic acids at the bromine site .

- Electrophilic Substitution : Fluorine’s inductive effect deactivates the ring, but its ortho-directing nature can guide nitration or sulfonation to specific positions .

Basic: What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats to avoid skin/eye contact and flammability risks .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation of volatile brominated/fluorinated compounds .

- Waste Disposal : Collect halogenated waste separately and collaborate with certified agencies for incineration to prevent environmental release .

Advanced: What strategies can resolve contradictions in reported reaction yields for this compound derivatives?

- Reproducibility Checks : Verify catalyst purity (e.g., Pd(PPh) vs. Pd(dba)) and solvent dryness, as trace moisture can deactivate catalysts .

- Byproduct Analysis : Use HPLC or LC-MS to identify unaccounted intermediates (e.g., debrominated species or dimerization products) .

- Computational Modeling : Employ DFT calculations to predict regioselectivity and optimize reaction pathways .

Basic: How can researchers confirm the purity of this compound, and what thresholds are acceptable for synthetic applications?

- Analytical Methods :

- Acceptable Purity : ≥95% for exploratory reactions; ≥97% for catalytic or asymmetric synthesis .

Advanced: What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

- Heat Management : Exothermic bromination reactions require jacketed reactors with precise temperature control to avoid runaway reactions .

- Purification : Use fractional distillation or recrystallization in n-hexane/ethyl acetate mixtures to isolate high-purity product .

- Regulatory Compliance : Ensure adherence to halogenated waste regulations and occupational exposure limits (e.g., OSHA PEL for bromine: 0.1 ppm) .

Basic: What solvents are compatible with this compound in reaction workflows?

- Polar Aprotic : DMF, DMSO (for SNAr or coupling reactions) .

- Non-Polar : Toluene, THF (for radical or Grignard reactions) .

- Avoid : Protic solvents (e.g., water, alcohols) to prevent hydrolysis of the bromine substituent .

Advanced: How does steric hindrance from the 3-fluoro substituent affect the polymerization kinetics of this compound?

The ortho-fluoro group introduces steric bulk, slowing radical polymerization compared to unsubstituted styrene. Kinetic studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.